3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with cinnamaldehyde in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Scientific Research Applications
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
Uniqueness
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol stands out due to its cinnamoyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other pyrazole derivatives.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(17(22)13-12-15-8-4-2-5-9-15)19(23)21(20-14)16-10-6-3-7-11-16/h2-13,20H,1H3/b13-12+ |
InChI Key |
JKWJQCCQYSQMAG-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.